Lipophilicity Compared to Nirvanol and Phenytoin
5-Cyclobutyl-5-phenylhydantoin exhibits a computed XLogP3 value of 1.9, which is lower than that of 5-ethyl-5-phenylhydantoin (nirvanol) with a reported logP of approximately 2.45 and phenytoin (5,5-diphenylhydantoin) with a logP of approximately 2.47 [1][2]. This difference of >0.5 log units indicates that the target compound is significantly less lipophilic than these common analogs. Lipophilicity is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. A lower logP value for the target compound suggests it may exhibit distinct in vivo distribution and pharmacokinetic behavior compared to nirvanol or phenytoin, which can be critical for studies focused on bioavailability or metabolic stability.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.9 (XLogP3) |
| Comparator Or Baseline | Nirvanol (5-ethyl-5-phenylhydantoin): ~2.45; Phenytoin: ~2.47 |
| Quantified Difference | ΔlogP = -0.55 to -0.57 |
| Conditions | Computed values using standard algorithms (XLogP3 and literature logP). |
Why This Matters
A 0.55 log unit decrease in logP relative to nirvanol can translate to a substantial difference in predicted membrane permeability and tissue distribution, making 5-cyclobutyl-5-phenylhydantoin a distinct chemical probe for studying structure-pharmacokinetic relationships.
- [1] PubChem. (2025). Computed Properties: XLogP3 for 5-Cyclobutyl-5-phenylhydantoin. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society. (LogP values for nirvanol and phenytoin cited). View Source
